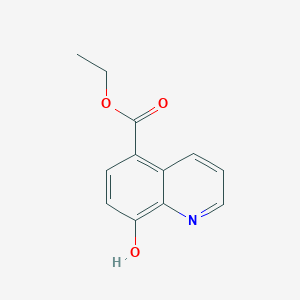

Ethyl 8-hydroxyquinoline-5-carboxylate

描述

Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activitiesThe 8-hydroxyquinoline moiety is a bicyclic compound consisting of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate typically involves the esterification of 8-hydroxyquinoline-5-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-5-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

8-Hydroxyquinoline-5-carboxylic acid+EthanolH2SO4Ethyl 8-hydroxyquinoline-5-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

化学反应分析

Ester Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under basic conditions to yield 8-hydroxyquinoline-5-carboxylic acid, which can further decarboxylate to form 8-hydroxyquinoline derivatives.

Reaction Conditions :

-

Hydrolysis : Aqueous NaOH (10–20%) in ethanol under reflux for 10–12 hours .

-

Decarboxylation : Heating at 150–200°C or via microwave irradiation .

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 8-Hydroxyquinoline-5-carboxylic acid | NaOH (10%), ethanol, reflux | 70–85% | |

| 8-Hydroxyquinoline | Thermal decarboxylation | 60–75% |

This hydrolysis is critical for generating intermediates used in metal chelation and pharmaceutical applications .

Electrophilic Aromatic Substitution

The quinoline ring undergoes bromination and chlorination, directed by the electron-withdrawing ester group.

Key Reactions :

-

Bromination : N-Bromosuccinimide (NBS) in chloroform at 25°C selectively brominates position 7 .

-

Chlorination : N-Chlorosuccinimide (NCS) in acetic acid targets position 3 or 7 .

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 7-Bromo-ethyl 8-hydroxyquinoline-5-carboxylate | NBS, CHCl₃, 25°C | 80% | |

| 3,7-Dichloro-ethyl 8-hydroxyquinoline-5-carboxylate | NCS, AcOH, 70°C | 65% |

Substitution patterns are confirmed via NMR and X-ray crystallography in related derivatives .

Diazonium Coupling and Azo-Dye Formation

The hydroxyl group at position 8 participates in diazonium salt formation, enabling coupling with aromatic amines or phenols.

Example :

-

Reaction with ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate under acidic conditions yields azo-linked hybrids .

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | HCl, NaNO₂, 0–5°C | 65% |

These azo compounds exhibit enhanced antimicrobial and anticancer activities .

Metal Chelation

The 8-hydroxy group and ester carbonyl oxygen coordinate with transition metals, forming stable complexes.

Documented Complexes :

-

Cu(II) Complexes : Exhibit strong fluorescence and antimicrobial activity .

-

Zn(II) Complexes : Used in OLEDs due to luminescent properties .

| Metal Ion | Stoichiometry | Application | Source |

|---|---|---|---|

| Cu²⁺ | 1:2 (M:L) | Anticancer agents | |

| Zn²⁺ | 1:1 (M:L) | Optoelectronic materials |

Chelation significantly modifies the compound’s electronic properties and bioactivity .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis under specific conditions.

Reactions :

-

Transesterification : Methanol/H₂SO₄ yields methyl 8-hydroxyquinoline-5-carboxylate .

-

Aminolysis : Piperidine derivatives form via nucleophilic attack on the ester carbonyl .

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Mthis compound | MeOH, H₂SO₄, reflux | 90% | |

| 1-[(8-Hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate | Piperidine, K₂CO₃, MeCN | 75% |

These reactions diversify the compound’s utility in medicinal chemistry .

Mannich Reaction

The hydroxyl group participates in Mannich reactions to form aminoalkylated derivatives.

Example :

-

Reaction with formaldehyde and secondary amines yields N-alkylated analogs with improved blood-brain barrier penetration .

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 8-Hydroxy-5-(morpholinomethyl)quinoline-5-carboxylate | Formaldehyde, morpholine, EtOH | 60% |

Mannich bases derived from this compound show selective toxicity against multidrug-resistant cancers .

Microwave-Assisted Modifications

Microwave irradiation accelerates reactions like cyclization and ester hydrolysis.

Reported Transformations :

| Product | Conditions | Yield | Source |

|---|---|---|---|

| Ethyl 4-oxo-dihydropyrimidoquinoline-3-carboxylate | Microwave, 150°C, 30 min | 85% |

科学研究应用

Pharmaceutical Applications

Ethyl 8-hydroxyquinoline-5-carboxylate is recognized for its diverse pharmacological properties, making it a crucial compound in drug development.

Anticancer Activity

- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, studies have shown that derivatives of 8-hydroxyquinoline can inhibit the growth of human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells.

- Case Study : A study demonstrated that a derivative with an ortho-chloro substitution displayed an IC50 value of 5.6 µM against the A-549 cell line, outperforming the standard drug doxorubicin (IC50 = 1.83 µM) .

Antimicrobial Properties

- Mechanism : this compound acts as an inhibitor of bacterial growth by chelating essential metal ions required for microbial metabolism.

- Case Study : A hybrid molecule synthesized from ciprofloxacin and 8-hydroxyquinoline showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, particularly in metal ion detection.

Metal Ion Chelation

- Application : this compound is used to form stable complexes with metal ions, facilitating their detection in environmental samples.

- Data Table :

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Copper | UV-Vis Spectroscopy | High |

| Lead | Fluorescence | Moderate |

| Zinc | Colorimetry | Low |

Material Science

In materials science, this compound is explored for its potential in developing advanced materials.

Organic Light Emitting Diodes (OLEDs)

- Application : The compound is investigated as an electron transport material due to its favorable electronic properties.

- Case Study : Research indicates that incorporating this compound into OLEDs enhances device performance by improving efficiency and stability .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various transition metals.

Metal Complexes

- Application : These complexes are studied for their catalytic properties and potential applications in organic synthesis.

- Data Table :

| Metal Complex | Catalytic Activity |

|---|---|

| Cu(II)-Ethyl 8-Hydroxyquinoline Complex | High |

| Ni(II)-Ethyl 8-Hydroxyquinoline Complex | Moderate |

作用机制

The mechanism of action of ethyl 8-hydroxyquinoline-5-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups coordinate with metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound also inhibits enzymes by binding to their metal cofactors, affecting various biochemical pathways .

相似化合物的比较

Ethyl 8-hydroxyquinoline-5-carboxylate is compared with other 8-hydroxyquinoline derivatives:

8-Hydroxyquinoline: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.

5-Chloro-8-hydroxyquinoline: Contains a chlorine substituent, enhancing its antimicrobial activity.

8-Hydroxyquinoline-5-sulfonic acid: More water-soluble due to the sulfonic acid group, used in different applications

List of Similar Compounds

- 8-Hydroxyquinoline

- 5-Chloro-8-hydroxyquinoline

- 8-Hydroxyquinoline-5-sulfonic acid

- 8-Hydroxyquinoline-5-nitro

生物活性

Ethyl 8-hydroxyquinoline-5-carboxylate (EHQC) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and industrial applications due to its antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of EHQC, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Enzymes and Pathways

EHQC acts primarily as an inhibitor of 2-oxoglutarate (2OG)-dependent enzymes. These enzymes play significant roles in various biochemical pathways, including nucleic acid demethylation and hydroxylation reactions. The ability of EHQC to chelate metal ions enhances its interaction with these enzymes, leading to altered enzyme activity and subsequent biological effects .

Cellular Effects

Research indicates that EHQC can influence cellular processes such as apoptosis and cell proliferation. It exhibits significant effects on different cell types by modulating gene expression and enzyme activity through binding interactions with biomolecules .

Pharmacokinetics

EHQC shows high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This property is crucial for its potential therapeutic applications in treating central nervous system disorders. The compound's distribution within tissues also supports its efficacy in targeting various biological systems .

Antimicrobial Activity

EHQC has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Activity

The anticancer potential of EHQC has been explored extensively. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving metal ion chelation and modulation of redox homeostasis. For instance, studies have reported that EHQC can inhibit the proliferation of various cancer cells, including those from breast and lung cancers .

Antiviral Activity

Recent investigations into the antiviral properties of EHQC reveal its potential against viruses such as hepatitis B virus (HBV). The compound has been shown to inhibit viral antigen expression in HepG2 cells transfected with HBV, suggesting its utility in antiviral drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of EHQC derivatives, researchers found that specific substitutions on the quinoline ring enhanced activity against resistant bacterial strains. The study highlighted that derivatives with electron-withdrawing groups exhibited improved potency compared to their parent compounds .

Case Study 2: Anticancer Mechanisms

A recent study investigated the anticancer mechanisms of EHQC in breast cancer models. Results indicated that treatment with EHQC led to significant reductions in tumor size and weight, alongside increased apoptosis rates. The underlying mechanism was linked to the compound's ability to chelate iron ions, disrupting cancer cell metabolism .

Summary Table of Biological Activities

| Activity Type | Target Pathogen/Cell Type | Mechanism | Efficacy |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of cell wall synthesis | MIC = 0.0625 mg/mL |

| Anticancer | Breast cancer cells | Induction of apoptosis | Tumor reduction |

| Antiviral | Hepatitis B virus | Inhibition of viral antigen expression | IC50 = 12.6 μM |

属性

IUPAC Name |

ethyl 8-hydroxyquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNAHDRMCPGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。